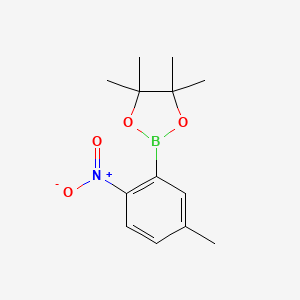
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Boronic esters are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form biaryl compounds.
Biology
Boronic esters can be used as enzyme inhibitors, particularly for proteases.
Medicine
Industry
Boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a biaryl compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 2-Nitrophenylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.
Propriétés
Formule moléculaire |
C13H18BNO4 |
|---|---|
Poids moléculaire |
263.10 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H18BNO4/c1-9-6-7-11(15(16)17)10(8-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 |
Clé InChI |
IGBUUWIZHCANMK-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(cyclohex-2-en-1-yl)propanoic acid](/img/structure/B13461860.png)
![2-[(E)-2-nitroprop-1-enyl]-1,3-thiazole](/img/structure/B13461865.png)
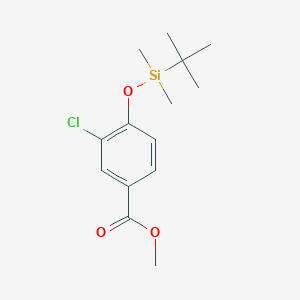
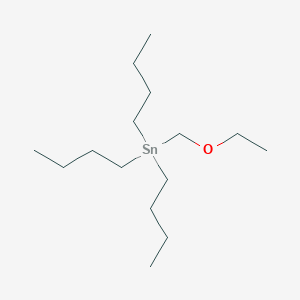

![rac-(1R,6S,7S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13461881.png)

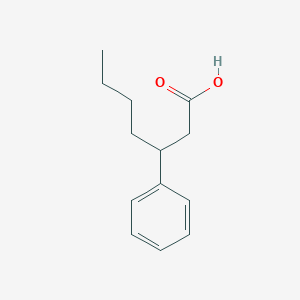
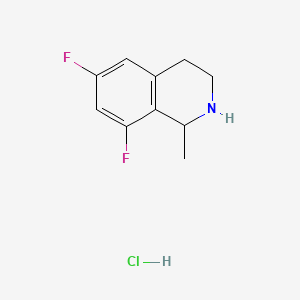
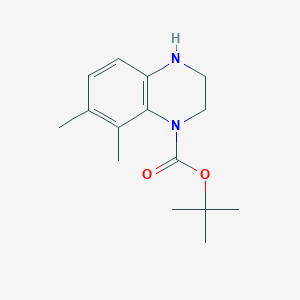
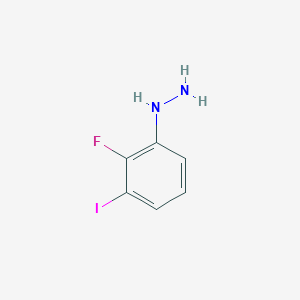
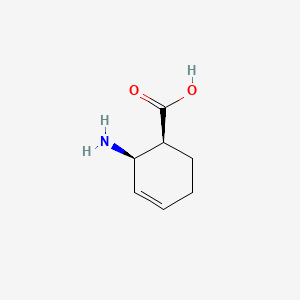
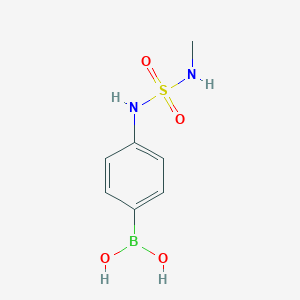
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
